1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid typically involves the construction of the imidazo[2,1-b][1,3]thiazole ring system. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways can vary depending on the specific application, but common targets include protein kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride
- 6-Phenyl-imidazo[2,1-b]thiazole
- Ethyl 4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl ether
Uniqueness
1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring systems. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H13N3O3S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3S/c16-10(15-3-1-2-9(15)11(17)18)6-8-7-14-4-5-19-12(14)13-8/h4-5,7,9H,1-3,6H2,(H,17,18) |
InChI Key |
KVPCZHGUALGOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CN3C=CSC3=N2)C(=O)O |
Origin of Product |
United States |
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